7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is characterized by the molecular formula and a molecular weight of approximately 264.58 g/mol. This compound is classified as a brominated derivative of benzo[c]azepine, which belongs to the broader category of benzodiazepines, known for their psychoactive properties.
The compound's structure features a bicyclic system that includes both a benzene ring and a diazepine moiety, contributing to its unique biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and potential therapeutic settings.
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. This reaction is performed under controlled conditions to ensure selective bromination at the desired position on the benzodiazepine ring.
The molecular structure of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride can be represented as follows:
InChI=1S/C10H13BrClN/c11-8-1-2-9-7(5-8)6-12-3-4-10(9)12;/h1-2,5,12H,3-4,6H2;1H
PRNHDNVKWKQYEF-UHFFFAOYSA-N
This structure reveals the presence of a bromine atom at the 7-position of the azepine ring and highlights its bicyclic nature.
The compound's structural data includes:
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride can participate in several chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride primarily involves interactions with neurotransmitter systems in the central nervous system. As a member of the benzodiazepine family:
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: